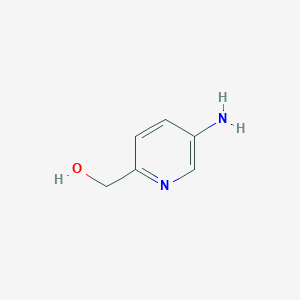










|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](OC)=[O:9])=[N:6][CH:7]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][OH:9])=[N:6][CH:7]=1 |f:1.2.3.4.5.6|
|


|
Name
|
three
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=CC(=NC1)C(=O)OC
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
solutions
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
19.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
|
Name
|
crude material
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2.5 (± 2.5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at same temperature for 1 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to warm up to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled to 5° C.
|
|
Type
|
CUSTOM
|
|
Details
|
quenched with sat. NH4Cl solution (25 ml)
|
|
Type
|
ADDITION
|
|
Details
|
diluted with water
|
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The combined organics were washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to afford brown oil product
|
|
Type
|
CONCENTRATION
|
|
Details
|
The aqueous layer was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to give residue which
|
|
Type
|
WASH
|
|
Details
|
was washed with 30% methanol in ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
Resultant washing
|
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to afford brown oil (crude)
|
|
Type
|
CUSTOM
|
|
Details
|
subjected for column purification
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=CC(=NC1)CO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 79.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |